molecular formula C17H12FN5S B2512680 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894052-70-1

3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

カタログ番号: B2512680
CAS番号: 894052-70-1
分子量: 337.38
InChIキー: QMQFCHPNGUOMKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole-pyridazine core. Its structure includes a 2-fluorobenzylthio group at position 3 and a pyridin-2-yl substituent at position 4.

特性

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5S/c18-13-6-2-1-5-12(13)11-24-17-21-20-16-9-8-15(22-23(16)17)14-7-3-4-10-19-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQFCHPNGUOMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with a pyridinyl-substituted triazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can be employed to ensure the consistency and quality of the final product .

化学反応の分析

Types of Reactions

3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

作用機序

The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cancer cell growth and proliferation. This inhibition can lead to apoptosis (programmed cell death) in cancer cells .

類似化合物との比較

Comparison with Structurally Similar Compounds

The triazolo[4,3-b]pyridazine scaffold is highly versatile, with substitutions at positions 3 and 6 critically influencing target selectivity and potency. Below is a detailed comparison with key analogs:

TPA023 (7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine)

  • Structural Differences : TPA023 substitutes position 3 with a 2-fluorophenyl group and position 6 with a 2-ethyltriazolemethoxy group, unlike the 2-fluorobenzylthio and pyridin-2-yl groups in the query compound.
  • Biological Activity : TPA023 is a selective GABAA receptor agonist for α2/α3 subunits, exhibiting anxiolytic effects in rodents and primates without sedation.
  • Key Data: EC50 for α2/α3 GABAA receptors: 0.2–0.4 μM. No significant activity at α1-containing receptors (avoiding sedative side effects).

(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,4-b]pyridazine (Compound 18)

  • Structural Differences : Position 3 bears a 2,5-dimethoxyphenyl group, while position 6 incorporates a methoxy-tetrahydrofuran-phenyl moiety.
  • Biological Activity : Potent PDE4 inhibitor (IC50 < 10 nM for PDE4A/B/C/D isoforms), with high selectivity over other PDE families.
  • Key Data :
    • >100-fold selectivity against PDE1, PDE2, PDE3, and PDE5.
    • Demonstrated utility in probing PDE4-dependent signaling pathways.

6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

  • Structural Differences : Position 6 is substituted with a furan-2-yl group, and position 3 has a pyridin-3-ylmethylthio group.
  • Biological Activity : Antiproliferative effects on endothelial (HMEC-1, BAEC) and tumor (HELA, MCF-7) cell lines.
  • Key Data :
    • IC50 values in the low micromolar range (1–10 μM).
    • Loss of thrombin inhibitory activity compared to benzamidine-based precursors.

6-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine (Vebreltinib)

  • Structural Differences : Position 6 incorporates a cyclopropylpyrazole group, while position 3 has a difluoro-indazolylmethyl substituent.
  • Biological Activity : Clinical-stage compound with antitumor and antiangiogenic properties.
  • Key Data :
    • Targets MET and AXL kinases, implicated in cancer progression.
    • Currently under evaluation in Phase I/II trials for solid tumors.

Key Research Findings and Implications

  • Target Selectivity: Minor structural changes drastically alter target profiles. For example, replacing a 2-fluorophenyl group (TPA023) with a 2-fluorobenzylthio group (query compound) could shift activity from GABAA receptors to kinases or PDEs.
  • Antiproliferative vs. Neurological Effects : Substitutions at position 6 (e.g., pyridin-2-yl vs. furan-2-yl) influence whether compounds act on cell proliferation (e.g., endothelial/tumor cells) or neurological targets.

生物活性

Overview

3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound belonging to the family of triazolopyridazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. Its unique structure combines a fluorobenzyl group with a triazolo-pyridazine core, which contributes to its interaction with biological targets.

The primary mechanism of action for 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves inhibition of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. By binding to the active sites of these kinases, the compound disrupts their function, leading to reduced cancer cell growth and promoting apoptosis (programmed cell death) in malignant cells .

Biological Activity and Research Findings

Research has demonstrated various biological activities associated with this compound:

  • Anticancer Activity : In vitro studies have shown that 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibits significant cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis has been linked to its kinase inhibition properties .
  • Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity against certain bacterial strains. This property is attributed to its interference with bacterial signaling pathways .

Case Study 1: Anticancer Efficacy

In a study published in Medicinal Chemistry, researchers evaluated the anticancer efficacy of 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics . The study also highlighted the compound's ability to induce apoptosis through caspase activation.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus. The findings revealed that it inhibited bacterial growth at concentrations as low as 10 µg/mL. The mechanism was proposed to involve disruption of bacterial membrane integrity and interference with metabolic pathways .

Data Tables

Biological Activity Cell Line/Organism IC50 (µM) Mechanism
AnticancerBreast Cancer Cells5.0Apoptosis via kinase inhibition
AntimicrobialStaphylococcus aureus10.0Membrane disruption

Comparison with Similar Compounds

To understand the uniqueness of 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, it is beneficial to compare it with other triazolopyridazine derivatives:

Compound Activity IC50 (µM)
3-(Chlorobenzyl)thio-6-(pyridin-2-yl)...Moderate anticancer15.0
3-Methylthio-6-(pyridin-2-yl)...Weak antimicrobial>50
3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)... Strong anticancer 5.0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。